BenchChemオンラインストアへようこそ!

Hiltonol

Vaccine Adjuvant Primate Immunology Drug Stability

Hiltonol (Poly-ICLC) is a synthetic double-stranded RNA (dsRNA) analog comprising polyinosinic-polycytidylic acid (poly I:C) stabilized with poly-L-lysine and carboxymethylcellulose. This formulation was specifically developed to address the inherent instability of unmodified poly I:C in primate serum, where rapid degradation by serum nucleases limits its immunostimulatory efficacy and contributes to dose-limiting toxicities.

Molecular Formula C26H43N9O21P2
Molecular Weight 879.6 g/mol
Cat. No. B1497393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHiltonol
Synonymshiltonol
P.I.C.L.C.
poly ICLC
poly ICLC, sodium salt
poly-ICLC
polyriboinosinic-polyribocytidylic acid-polylysine carboxymethylcellulose
Molecular FormulaC26H43N9O21P2
Molecular Weight879.6 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.C(CCNC(=O)O)CN.C(C(=O)O)O
InChIInChI=1S/C10H13N4O8P.C9H14N3O8P.C5H12N2O2.C2H4O3/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;6-3-1-2-4-7-5(8)9;3-1-2(4)5/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);7H,1-4,6H2,(H,8,9);3H,1H2,(H,4,5)
InChIKeyMRYYMYCQXMFJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hiltonol (Poly-ICLC) Procurement Guide: Stabilized TLR3/MDA5 Agonist for Vaccine and Immuno-Oncology Research


Hiltonol (Poly-ICLC) is a synthetic double-stranded RNA (dsRNA) analog comprising polyinosinic-polycytidylic acid (poly I:C) stabilized with poly-L-lysine and carboxymethylcellulose [1]. This formulation was specifically developed to address the inherent instability of unmodified poly I:C in primate serum, where rapid degradation by serum nucleases limits its immunostimulatory efficacy and contributes to dose-limiting toxicities [2]. Hiltonol functions as a dual agonist of Toll-like receptor 3 (TLR3) and melanoma differentiation-associated protein 5 (MDA5), thereby activating both endosomal and cytosolic innate immune sensing pathways [1]. It is supplied as a colloidal suspension under investigational status (CAS 59789-29-6), with documented clinical application across Phase I–II trials in oncology and infectious disease vaccine development [3].

Why Unmodified Poly I:C Cannot Substitute for Hiltonol in Primate-Relevant Research Models


Substituting Hiltonol with generic, unstabilized poly I:C introduces critical experimental variables that compromise translational validity. Unmodified poly I:C is rapidly hydrolyzed by serum nucleases present at high concentrations in primate (including human) plasma, resulting in a 5–10-fold reduction in molecular integrity relative to the poly-L-lysine and carboxymethylcellulose-stabilized Hiltonol formulation [1]. This accelerated degradation necessitates substantially higher dosing of generic poly I:C to achieve comparable immunostimulatory effects in primate models, which in turn exacerbates dose-dependent toxicities including shock, renal failure, and coagulopathies documented in early clinical trials with unmodified poly I:C [1]. Furthermore, variations in molecular weight (HMW vs. LMW poly I:C) and lot-to-lot annealing efficiency introduce additional sources of irreproducibility that are mitigated by Hiltonol's standardized manufacturing and stabilization process [2]. These differences render generic poly I:C unsuitable as a direct substitute in studies intended to inform clinical development or in any application requiring predictable, translational immunomodulation in primates.

Hiltonol Quantitative Differentiation Evidence: Comparator Analysis for Procurement Decisions


Hiltonol vs. Unmodified Poly I:C: 5–10× Enhanced Serum Stability in Primate Systems

Hiltonol demonstrates 5–10 times greater resistance to hydrolysis by primate serum nucleases compared to unmodified poly I:C [1]. This differential stability directly addresses the documented failure of unmodified poly I:C to induce meaningful interferon responses or mediate antitumor activity in primates due to rapid enzymatic degradation in vivo [1].

Vaccine Adjuvant Primate Immunology Drug Stability

Hiltonol vs. Poly(A:U): Unique MDA5/RIG-I Co-Activation Required for IFN-γ Induction

A direct head-to-head comparison in human peripheral blood mononuclear cells (PBMCs) demonstrated that while both Hiltonol's active component poly(I:C) and the comparator dsRNA polyadenylic-polyuridylic acid [poly(A:U)] engaged human TLR3 to a similar extent, only poly(I:C) triggered the cytosolic receptors RIG-I and MDA5 [1]. Consequently, only poly(I:C) induced IFN-γ production in NK cells, whereas poly(A:U) failed to generate this response [1].

Innate Immunity TLR3 Agonist IFN-γ Production

Hiltonol vs. CpG, MPLA, Alhydrogel: Comparative Durability of Vaccine Protection in Ebola VLP Challenge Model

In a comparative adjuvant study using a filovirus virus-like particle (VLP) vaccine model with Ebola virus lethal challenge, Hiltonol (poly-ICLC) was directly benchmarked against MPLA, CpG 2395, and alhydrogel [1]. The study concluded that the most effective adjuvant in this system—identified as the one eliciting durable protection—induced a Th1-skewed antibody response and robust CD4+ T cell responses, including increased T follicular helper (Tfh) cell frequencies [1].

Vaccine Adjuvant Screening Filovirus T Follicular Helper Cells

Hiltonol in Murine CNS Tumor Model: 2–4× CTL Response Enhancement and 2× Survival Extension vs. Vaccine Alone

In a murine CNS tumor model evaluating vaccine-adjuvant combinations, inclusion of Hiltonol (poly-ICLC) improved IFN-γ production, enhanced cytotoxic T lymphocyte (CTL) responses by 2- to 4-fold, and extended survival by 2-fold compared to vaccination without adjuvant [1]. While this represents a vaccine-plus-adjuvant versus vaccine-alone comparison rather than a direct adjuvant-to-adjuvant comparison, it establishes the functional magnitude of Hiltonol's contribution to immunotherapeutic efficacy in a challenging tumor microenvironment.

Cancer Immunotherapy CNS Tumors CTL Response

Hiltonol in Rhesus Macaque HPV Vaccine: 5× CD4+ T Cell Enhancement and 1000× Antibody Titer Boost vs. Vaccine Alone

A study of human papillomavirus (HPV) vaccination in rhesus macaques—a translationally relevant nonhuman primate model—demonstrated that co-administration of Hiltonol (poly-ICLC) with HPV antigen increased the number of IFN-γ-secreting cells by 2-fold, enhanced HPV-specific CD4+ T cell responses by 5-fold, and boosted the titer of HPV-binding antibodies by up to 1000-fold compared to vaccination with antigen alone [1].

Nonhuman Primate Model HPV Vaccine T Cell Immunity

Hiltonol Intranasal Prophylaxis: 100% Survival and Complete Lung Protection in Lethal SARS-CoV Mouse Model

In a lethal SARS-CoV-infected BALB/c mouse model, prophylactic intranasal administration of Hiltonol at 2.5 mg/kg/day administered 7, 14, and 21 days prior to viral exposure conferred 100% protection against death and produced significant reduction in lung hemorrhage scores, lung weights, and lung virus titers [1]. The treatment also demonstrated significant protection against infection-associated weight loss (p < 0.001) [1]. Therapeutic administration at 5 mg/kg/day initiated up to 8 hours post-infection achieved 100% protection from mortality [1].

Antiviral Prophylaxis SARS-CoV Intranasal Delivery

Optimal Research and Development Application Scenarios for Hiltonol (Poly-ICLC)


Translational Vaccine Adjuvant Development Requiring Primate-Relevant Pharmacodynamics

Procure Hiltonol when vaccine adjuvant studies require predictable, sustained immunostimulation in nonhuman primates or in assays utilizing primate serum. The 5–10× enhanced resistance to serum nuclease hydrolysis relative to unmodified poly I:C ensures that immunomodulatory activity is maintained in primate-relevant systems where generic poly I:C is rapidly degraded and rendered ineffective [1].

Immuno-Oncology Studies Requiring Dual TLR3/MDA5 Activation and Robust CTL Induction

Select Hiltonol for cancer vaccine or intratumoral immunotherapy applications where coordinated activation of both endosomal (TLR3) and cytosolic (MDA5/RIG-I) sensing pathways is mechanistically required for optimal IFN-γ production and CTL response generation [1]. This dual-receptor engagement profile is unique among clinically evaluated dsRNA adjuvants and supports the 2–4× CTL enhancement observed in murine CNS tumor models [2].

High-Consequence Viral Challenge Studies Prioritizing Durable Protective Immunity

Utilize Hiltonol as the adjuvant of choice in BSL-3/BSL-4 viral challenge models (e.g., filovirus, coronavirus) where durable, T cell-mediated protection is the primary endpoint. Comparative data from Ebola VLP challenge studies demonstrate that Hiltonol-based regimens confer superior durable protection associated with increased Tfh and CD4+ T cell frequencies relative to other clinical-grade adjuvants including MPLA and CpG [1].

Mucosal Immunomodulation and Antiviral Prophylaxis Research via Intranasal Delivery

Procure Hiltonol for studies investigating intranasal or other mucosal routes of immunomodulator administration. Documented efficacy in a lethal SARS-CoV mouse model—with 100% prophylactic protection and significant therapeutic benefit up to 8 hours post-infection—supports its use in research programs targeting respiratory viral threats, pandemic preparedness, or mucosal adjuvant development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hiltonol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.